molecular formula C9H7BrF2O2 B14020549 Ethyl 5-bromo-2,4-difluorobenzoate

Ethyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B14020549
M. Wt: 265.05 g/mol
InChI Key: JKRSAODRAGYXHF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,4-difluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 4 on the benzene ring are replaced by bromine and fluorine atoms, respectively. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Ethyl 5-bromo-2,4-difluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromo-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Ethyl 5-bromo-2,4-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-bromo-2,4-difluorobenzoate is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the development of advanced materials with specific properties.

    Organic Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,4-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific compound synthesized from this intermediate.

Comparison with Similar Compounds

Ethyl 5-bromo-2,4-difluorobenzoate can be compared with similar compounds such as ethyl 5-bromo-2,3-difluorobenzoate and ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of bromine and fluorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

ethyl 5-bromo-2,4-difluorobenzoate

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3

InChI Key

JKRSAODRAGYXHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)Br

Origin of Product

United States

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